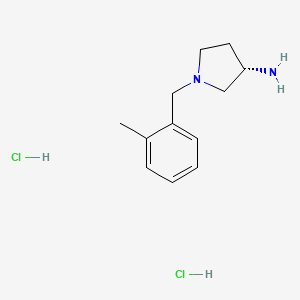

(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride, also known as MBP, is a chemical compound that has been widely used in scientific research. MBP is a chiral compound that exists in two enantiomeric forms. The (S)-enantiomer is the active form of MBP and has been shown to have significant biological activity.

Scientific Research Applications

Analytical Techniques in Environmental Studies

Research demonstrates the use of derivatization techniques involving compounds similar to "(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride" for the analysis of aliphatic amines in environmental samples. One study outlines methods for detecting amines such as methylamine, dimethylamine, and pyrrolidine in wastewater and surface water, utilizing derivatization with 2,4-dinitrofluorobenzene and benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry (GC-MS) analysis (Sacher, Lenz, & Brauch, 1997).

Synthesis of Stereoisomers for Antibacterial Agents

Another research avenue includes the synthesis of stereoisomers of pyrrolidine derivatives as intermediates for quinolone antibacterials. A study details using chiral auxiliaries for separating diastereomeric pyrrolidinones, which are key intermediates in producing various stereoisomers of 3-(1-aminoethyl)pyrrolidines, important for antibacterial drug development (Schroeder et al., 1992).

Catalytic Applications in Organic Synthesis

Research into organometallic complexes involving pyrrolidine-based ligands has revealed their utility in catalysis, such as the Z-selective linear dimerization of phenylacetylenes. A study reports on scandium, yttrium, and lanthanum benzyl and alkynyl complexes with pyrrolidine ligands demonstrating effective catalysis in producing Z-selective dimerization products (Ge, Meetsma, & Hessen, 2009).

properties

IUPAC Name |

(3S)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKGDBQTFBYHBN-LTCKWSDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CN2CC[C@@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)

![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)